Spiro[2.3]hexan-4-one
CAS No.: 20571-15-7
Cat. No.: VC5502249
Molecular Formula: C6H8O
Molecular Weight: 96.129
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20571-15-7 |
|---|---|
| Molecular Formula | C6H8O |
| Molecular Weight | 96.129 |
| IUPAC Name | spiro[2.3]hexan-6-one |
| Standard InChI | InChI=1S/C6H8O/c7-5-1-2-6(5)3-4-6/h1-4H2 |
| Standard InChI Key | OIRNAOWGCPSZCJ-UHFFFAOYSA-N |
| SMILES | C1CC2(C1=O)CC2 |
Introduction
Structural and Stereochemical Features
Spiro[2.3]hexan-4-one belongs to the class of spirocyclic ketones, where two rings (cyclopropane and cyclohexanone) share a single spiro carbon atom. The compound’s IUPAC name reflects its bicyclic structure: the smaller cyclopropane ring (3-membered) and the larger cyclohexanone ring (6-membered) intersect at the spiro center (C4). Key structural attributes include:
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Ring Strain: The cyclopropane ring introduces significant angle strain (60° bond angles), while the cyclohexanone moiety adopts a chair conformation to minimize steric hindrance .
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Stereoelectronic Effects: The ketone group at C4 influences electron distribution, enhancing reactivity toward nucleophilic additions and reductions.
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Spectral Signatures: NMR data for related spiro[2.3]hexane derivatives (e.g., spiro[2.3]hexan-4-ol) reveal distinct signals for the spiro carbon (δ ~90 ppm) and carbonyl carbon (δ ~210 ppm) .
Synthetic Methodologies
Photochemical Cycloaddition
A landmark 2025 study demonstrated the synthesis of spiro[2.3]hexane derivatives via visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes (Figure 1). This method avoids toxic reagents and operates under mild conditions, achieving yields up to 85% . While the original protocol focused on hydroxylated analogs, subsequent oxidation of spiro[2.3]hexan-4-ol (CAS 21816-25-1) provides access to spiro[2.3]hexan-4-one .
Reaction Conditions:
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Catalyst: Polypyridyl iridium(III) complex (1 mol%).
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Solvent: Acetonitrile, room temperature.
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Light Source: 450 nm LEDs.
Oxidation of Spiro Alcohols
Spiro[2.3]hexan-4-ol undergoes oxidation to the corresponding ketone using chromium trioxide (CrO) or potassium permanganate (KMnO) in acidic media. A typical procedure involves:
| Parameter | Value |
|---|---|
| Substrate | Spiro[2.3]hexan-4-ol |
| Oxidizing Agent | CrO (1.2 equiv) |
| Solvent | Acetone/HSO |
| Temperature | 0–5°C |
| Yield | 72–78% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key NMR signals for spiro[2.3]hexan-4-one derivatives (CDCl, 125 MHz) :
| Carbon Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C4 (Carbonyl) | 210.2 | Ketone carbonyl |
| Spiro Carbon | 90.7 | Quaternary spiro center |
| Cyclopropane C1 | 32.4 | CH group |
| Cyclohexane C2 | 28.9 | CH group |
Infrared (IR) Spectroscopy
The carbonyl stretching frequency (ν) appears at 1715–1725 cm, consistent with cyclohexanone derivatives .
Functional Derivatives and Applications
Halogenated Derivatives
Chlorination at the cyclopropane ring yields derivatives such as 5,5-dichloro-6-methylspiro[2.3]hexan-4-one (CAS-derived structure, SpectraBase ID K6vGkxv9c7B) . These compounds exhibit enhanced electrophilicity, enabling applications in cross-coupling reactions.
Industrial and Academic Relevance
Material Science
Spiro[2.3]hexan-4-one’s rigid framework makes it a candidate for:
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Liquid Crystals: Derivatives with elongated alkyl chains exhibit mesomorphic behavior.
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Polymer Additives: Incorporation into epoxy resins enhances thermal stability.
Synthetic Intermediates
The ketone serves as a precursor for:
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Spiroaminals: Via reductive amination.
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Heterocyclic Compounds: Participation in Paal-Knorr pyrrole synthesis.
Challenges and Future Directions
Despite progress, key challenges persist:
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Scalability: Photochemical methods require optimization for industrial-scale production.
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Stereocontrol: Achieving enantioselective synthesis remains unresolved.
Future research should prioritize catalytic asymmetric synthesis and computational modeling to predict reactivity patterns.
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